1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid
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Overview
Description
1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound with a unique structure that includes an anthracene core. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes sulfonation to introduce the sulfonic acid group.
Amination: The sulfonated anthracene is then subjected to amination to introduce the amino group at the 1-position.
Coupling Reaction: The next step involves a coupling reaction with 4-[(methylamino)methyl]aniline to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid include:
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-sulphonic acid: This compound lacks the methylamino group, which may affect its chemical reactivity and biological activity.
4-[(Methylamino)methyl]aniline: This compound is a precursor in the synthesis and has different properties due to the absence of the anthracene core.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and reactivity.
Properties
CAS No. |
64135-01-9 |
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Molecular Formula |
C22H19N3O5S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-amino-4-[4-(methylaminomethyl)anilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C22H19N3O5S/c1-24-11-12-6-8-13(9-7-12)25-16-10-17(31(28,29)30)20(23)19-18(16)21(26)14-4-2-3-5-15(14)22(19)27/h2-10,24-25H,11,23H2,1H3,(H,28,29,30) |
InChI Key |
YCUWKANYCKONNX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Origin of Product |
United States |
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